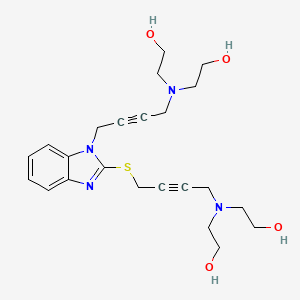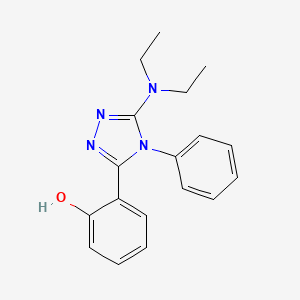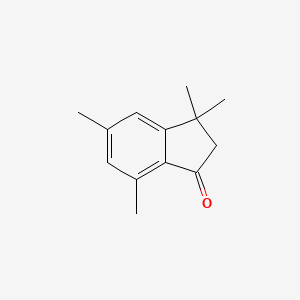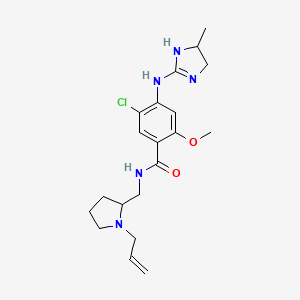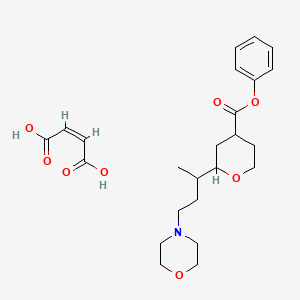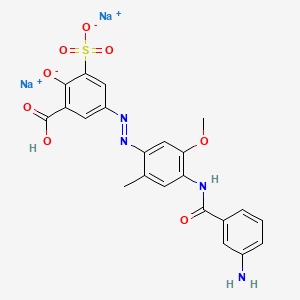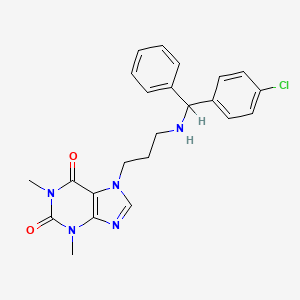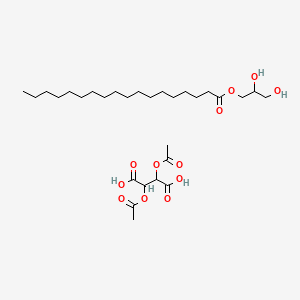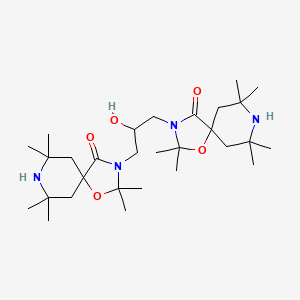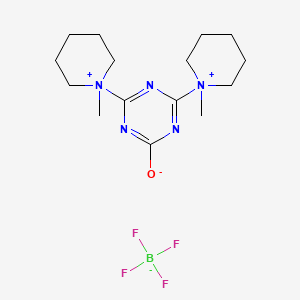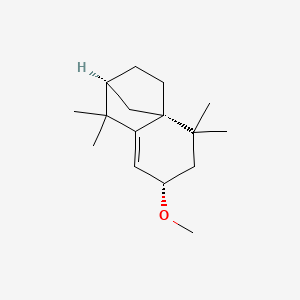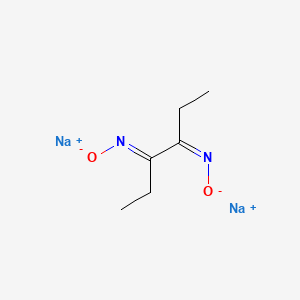
3,4-Hexanedione, dioxime, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Hexanedione, dioxime, disodium salt is a chemical compound with the molecular formula C6H10N2O2Na2 It is a derivative of 3,4-Hexanedione, which is known for its applications in various fields such as chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
3,4-Hexanedione can be synthesized by the condensation of ethyl propionate in the presence of sodium metal, followed by oxidation of the resulting propionin with copper acetate or ferric chloride . The dioxime derivative can be prepared by reacting 3,4-Hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The disodium salt form is obtained by neutralizing the dioxime with sodium hydroxide.
Industrial Production Methods
Industrial production of 3,4-Hexanedione, dioxime, disodium salt typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3,4-Hexanedione, dioxime, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the dioxime to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Hexanedione, dioxime, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3,4-Hexanedione, dioxime, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
3,4-Hexanedione: The parent compound, known for its applications in organic synthesis.
2,3-Hexanedione: A structural isomer with different chemical properties and applications.
3,4-Pentanedione: A related diketone with similar reactivity but different molecular structure.
Uniqueness
3,4-Hexanedione, dioxime, disodium salt is unique due to its dioxime and disodium salt functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
特性
CAS番号 |
71156-02-0 |
|---|---|
分子式 |
C6H10N2Na2O2 |
分子量 |
188.14 g/mol |
IUPAC名 |
disodium;3-N,4-N-dioxidohexane-3,4-diimine |
InChI |
InChI=1S/C6H12N2O2.2Na/c1-3-5(7-9)6(4-2)8-10;;/h9-10H,3-4H2,1-2H3;;/q;2*+1/p-2/b7-5-,8-6+;; |
InChIキー |
YHLVAHNQOQBDER-RRBJLESWSA-L |
異性体SMILES |
CC/C(=N\[O-])/C(=N\[O-])/CC.[Na+].[Na+] |
正規SMILES |
CCC(=N[O-])C(=N[O-])CC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


